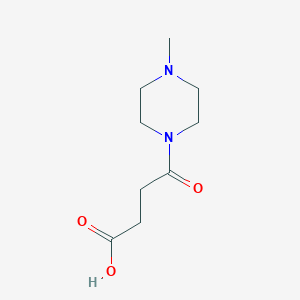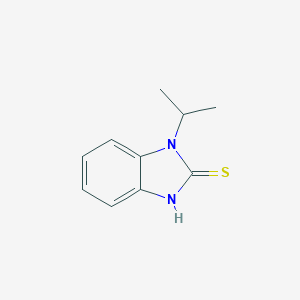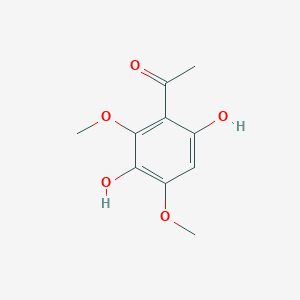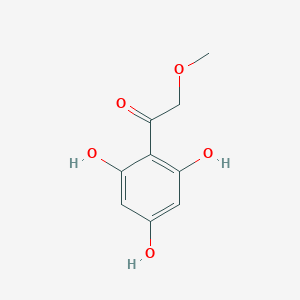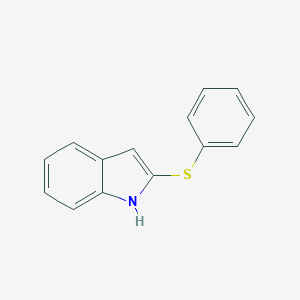
1H-Indole, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(phenylthio)- is a chemical compound that belongs to the class of thioindole derivatives. It has been found to have various scientific research applications, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(phenylthio)- is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act by inhibiting various enzymes and signaling pathways involved in cancer progression. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indole, 2-(phenylthio)- can affect various biochemical and physiological processes. It has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has also been shown to affect the levels of various cytokines and chemokines involved in inflammation. Additionally, it has been found to have an impact on the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Indole, 2-(phenylthio)- in lab experiments is its potential as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a potential candidate for developing new drugs. However, the limitations of using this compound include its toxicity and the need for proper handling and disposal of chemicals. Additionally, the synthesis of the compound requires expertise in organic chemistry, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on 1H-Indole, 2-(phenylthio)-. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory conditions. Further studies are needed to understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. Additionally, research can be conducted to optimize the synthesis method of the compound and to develop analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1H-Indole, 2-(phenylthio)- is a chemical compound with potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines and microorganisms and has shown promising results. Further research is needed to fully understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. The compound may be a potential candidate for developing new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 1H-Indole, 2-(phenylthio)- can be achieved through several methods. One of the common methods is the reaction between 2-phenylthioaniline and isatin in the presence of a catalyst. Another method involves the reaction between 2-phenylthioaniline and 2-bromoacetophenone followed by cyclization. The synthesis of this compound requires expertise in organic chemistry and proper handling of chemicals.
Applications De Recherche Scientifique
1H-Indole, 2-(phenylthio)- has been extensively studied for its potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, the anti-inflammatory properties of the compound make it a potential therapeutic agent for various inflammatory conditions.
Propriétés
Numéro CAS |
120517-31-9 |
|---|---|
Nom du produit |
1H-Indole, 2-(phenylthio)- |
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
Clé InChI |
FWYRWEJVTFYFPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
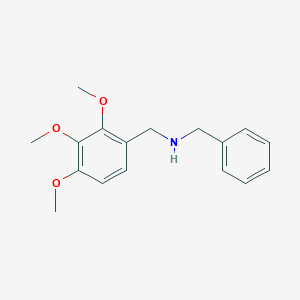
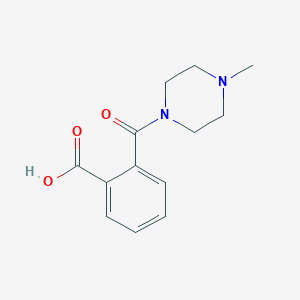
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
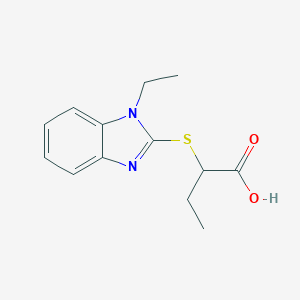
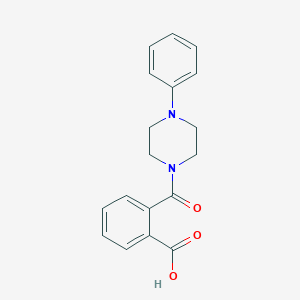
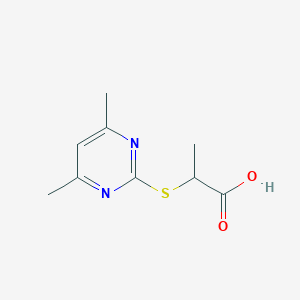
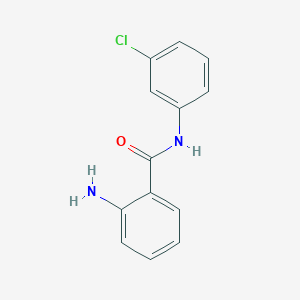
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
